molecular formula C10H18O4 B14753003 Pentanoyl pentaneperoxoate CAS No. 925-19-9

Pentanoyl pentaneperoxoate

Cat. No.: B14753003
CAS No.: 925-19-9
M. Wt: 202.25 g/mol
InChI Key: NWXPHYAWPBZQMX-UHFFFAOYSA-N
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Description

Divaleryl peroxide is an organic peroxide with the molecular formula C10H18O4. It is a diacyl peroxide, which means it contains two acyl groups connected by a peroxide linkage. This compound is known for its role as a radical initiator in various chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Divaleryl peroxide can be synthesized through several methods. One common synthetic route involves the reaction of valeryl chloride with hydrogen peroxide in the presence of a base such as pyridine . The reaction typically takes place in an organic solvent like diethyl ether. The overall reaction can be represented as follows:

2C5H9COCl+H2O2+2C5H5N(C5H9CO)2O2+2C5H5NHCl2 \text{C}_5\text{H}_9\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{C}_5\text{H}_9\text{CO})_2\text{O}_2 + 2 \text{C}_5\text{H}_5\text{NHCl} 2C5​H9​COCl+H2​O2​+2C5​H5​N→(C5​H9​CO)2​O2​+2C5​H5​NHCl

Industrial production methods for divaleryl peroxide often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Divaleryl peroxide undergoes various types of chemical reactions, primarily due to the presence of the peroxide linkage. Some of the common reactions include:

Scientific Research Applications

Divaleryl peroxide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of divaleryl peroxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These radicals can then participate in various chemical reactions, including polymerization, oxidation, and substitution. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Divaleryl peroxide can be compared with other diacyl peroxides, such as dibenzoyl peroxide and diacetyl peroxide. While all these compounds share the peroxide linkage, they differ in their acyl groups, which influence their reactivity and applications :

Divaleryl peroxide is unique due to its specific acyl groups, which provide distinct reactivity and make it suitable for particular applications in organic synthesis and material science.

Properties

CAS No.

925-19-9

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

pentanoyl pentaneperoxoate

InChI

InChI=1S/C10H18O4/c1-3-5-7-9(11)13-14-10(12)8-6-4-2/h3-8H2,1-2H3

InChI Key

NWXPHYAWPBZQMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OOC(=O)CCCC

Origin of Product

United States

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